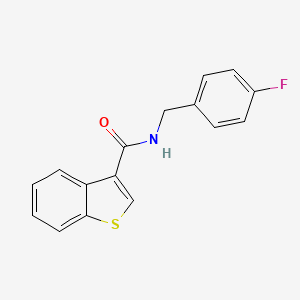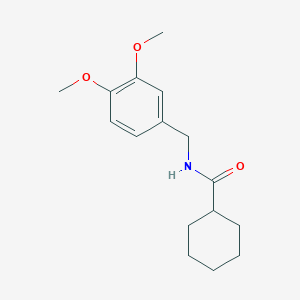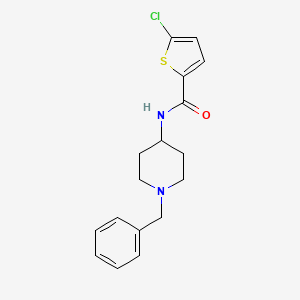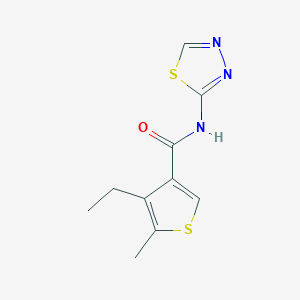![molecular formula C20H22N2O4 B4431649 2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4431649.png)
2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, commonly known as EMB-001, is a small molecule that has gained attention for its potential use in scientific research. EMB-001 belongs to the class of benzamide compounds, which have been shown to have various biological activities.
Mechanism of Action
EMB-001 acts as a selective inhibitor of PARP14 by binding to its catalytic domain. PARP14 is a member of the poly(ADP-ribose) polymerase (PARP) family, which plays a role in DNA repair and transcriptional regulation. EMB-001 inhibits the activity of PARP14 by preventing the binding of its substrate, NAD+, to the catalytic domain. This leads to the inhibition of PARylation, a post-translational modification that is catalyzed by PARP enzymes.
Biochemical and Physiological Effects:
The inhibition of PARP14 by EMB-001 has been shown to have various biochemical and physiological effects. In a study using mouse models of rheumatoid arthritis, EMB-001 was found to reduce inflammation and joint destruction. EMB-001 has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to enhance the differentiation of regulatory T cells. These findings suggest that EMB-001 has potential as a therapeutic agent for autoimmune disorders.
Advantages and Limitations for Lab Experiments
EMB-001 has several advantages as a tool compound for scientific research. It is highly selective for PARP14 and does not inhibit other PARP family members. EMB-001 is also stable in biological fluids and can be administered orally or intraperitoneally. However, EMB-001 has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro assays. EMB-001 also has a short half-life in vivo and may require frequent dosing.
Future Directions
EMB-001 has potential for further research and development. One future direction is the optimization of EMB-001 to improve its pharmacokinetic properties and increase its efficacy in vivo. Another direction is the investigation of the role of PARP14 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. EMB-001 can also be used to study the mechanism of action of PARP14 and to identify new therapeutic targets. Overall, EMB-001 is a promising tool compound for scientific research with potential for future therapeutic applications.
Scientific Research Applications
EMB-001 has been shown to have potential as a tool compound for scientific research. It has been reported to selectively inhibit the activity of the protein PARP14, which is involved in various cellular processes, including immune response and inflammation. PARP14 has been identified as a potential therapeutic target for several diseases, including cancer and autoimmune disorders. EMB-001 can be used to study the role of PARP14 in these diseases and to develop new therapies.
properties
IUPAC Name |
2-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-18-6-4-3-5-17(18)19(23)21-16-9-7-15(8-10-16)20(24)22-11-13-25-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSPJHVYMFYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)






![1-[(3,4-dimethylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4431628.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B4431636.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431644.png)

![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B4431661.png)
![3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4431668.png)
![3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4431670.png)